molecular formula C11H14ClN3 B1482171 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-83-7

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482171
M. Wt: 223.7 g/mol
InChI Key: LNVDKXMVIRLLBD-UHFFFAOYSA-N
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Description

The compound “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to react with potassium borohydride to form a class of ligands known as scorpionate .

Scientific Research Applications

Synthesis and Structural Characterization

The chemical 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has structural similarities to other compounds that have been synthesized and studied extensively. For instance, the synthesis and crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, was characterized by IR, 1H NMR, and single-crystal X-ray diffraction, revealing its belonging to the triclinic system and providing insights into its structural dimensions and properties (Li et al., 2009).

Applications in Medicinal Chemistry

The compound's structural framework is related to benzimidazole and pyrazoline derivatives, which have shown promise in medicinal chemistry. For example, a study explored the synthesis of novel benzimidazole-pyrazoline hybrid molecules, emphasizing their potential in medicinal applications, particularly as inhibitors with notable α-glucosidase inhibition activity, a target for anti-diabetic drugs (Ibraheem et al., 2020).

Luminescence Properties in Coordination Chemistry

Compounds structurally related to 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole, especially those containing pyrazole-functionalized imidazolium salts, have been synthesized and analyzed for their potential in forming luminescent multinuclear silver complexes. These complexes, characterized by various spectroscopic techniques and X-ray diffraction analyses, show fascinating luminescent properties and weak silver–silver interactions, indicating potential applications in materials science and coordination chemistry (Zhou et al., 2008).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of structurally similar compounds, such as 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, have been documented. These compounds have been synthesized and found to exhibit significant antimicrobial and antioxidant activity, suggesting a potential role for related compounds in the development of new therapeutic agents (Umesha et al., 2009).

Safety And Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Therefore, synthesizing structurally diverse pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDKXMVIRLLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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